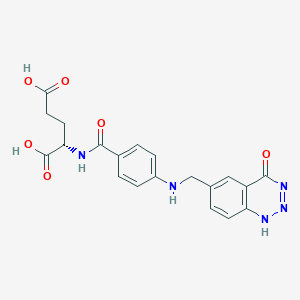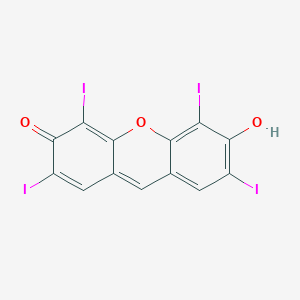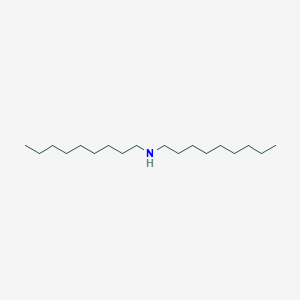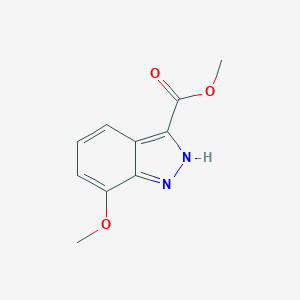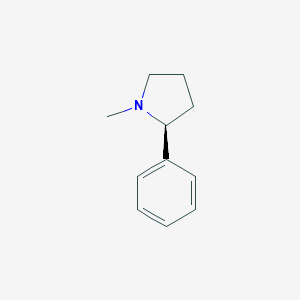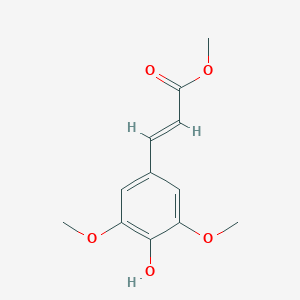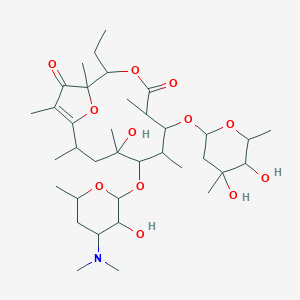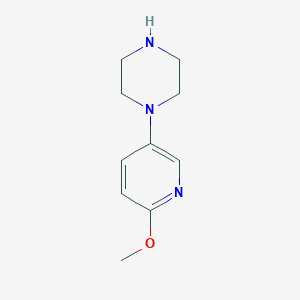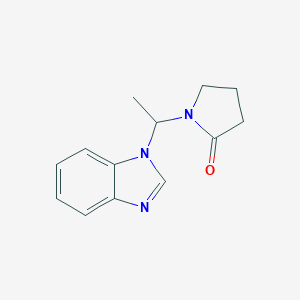
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the active site of enzymes, resulting in the inhibition of their activity. It can also bind to specific domains of proteins, resulting in the modulation of their function. The binding of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane to proteins is reversible, allowing for the modulation of protein activity to be controlled.
Biochemische Und Physiologische Effekte
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, resulting in the modulation of cellular processes such as gene expression, cell cycle progression, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool for investigating their activity and function. It is also reversible, allowing for the modulation of protein activity to be controlled. However, the limitations of this compound include its potential toxicity and the need for optimization of the reaction conditions to improve the yield of the synthesis process.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in scientific research. One potential direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and inflammation. Furthermore, the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in combination with other inhibitors may provide new insights into the regulation of cellular processes.
Synthesemethoden
The synthesis of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves the reaction between 1-(2-Aminoethyl)-2-pyrrolidinone and 1-(2-Bromoethyl)benzimidazole in the presence of a suitable solvent and a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been widely used in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has been used in various biological studies, including protein-protein interactions, enzyme kinetics, and drug discovery. It has been shown to be effective in inhibiting the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in various cellular processes.
Eigenschaften
CAS-Nummer |
149775-62-2 |
|---|---|
Produktname |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
1-[1-(benzimidazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(15-8-4-7-13(15)17)16-9-14-11-5-2-3-6-12(11)16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
InChI-Schlüssel |
HYCKLLPAYBILLD-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
Kanonische SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
Synonyme |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



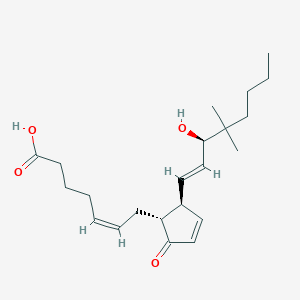
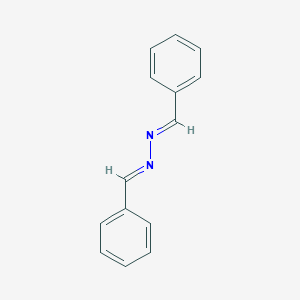
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
